molecular formula C15H19Cl3N2O3S B11702719 Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11702719
M. Wt: 413.7 g/mol
InChI Key: CYXFEZPDYIDMJU-UHFFFAOYSA-N
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Description

The compound Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a functionalized tetrahydrobenzothiophene derivative with a complex substitution pattern. Its structure features a tetrahydrobenzothiophene core esterified at the 3-position, an acetylamino-trichloroethyl moiety at the 2-position, and an ethyl ester group.

Properties

Molecular Formula

C15H19Cl3N2O3S

Molecular Weight

413.7 g/mol

IUPAC Name

ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H19Cl3N2O3S/c1-3-23-13(22)11-9-6-4-5-7-10(9)24-12(11)20-14(15(16,17)18)19-8(2)21/h14,20H,3-7H2,1-2H3,(H,19,21)

InChI Key

CYXFEZPDYIDMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (Gewald-Type Synthesis)

The core benzothiophene scaffold is synthesized via a modified Gewald reaction, as reported in multiple studies.

Reagents :

  • Ethyl cyanoacetate

  • Cyclohexanone

  • Sulfur

  • Triethylamine (base)

  • Ethanol (solvent)

Procedure :

  • Combine ethyl cyanoacetate (1.0 eq), cyclohexanone (1.2 eq), sulfur (1.5 eq), and triethylamine (1.5 eq) in ethanol.

  • Reflux at 80°C for 8–12 hours.

  • Cool, filter, and recrystallize the precipitate to obtain the amino-ester as a white solid.

Yield : 85–95%.

Key Data :

ParameterValue
Molecular FormulaC₁₁H₁₅NO₂S
Molecular Weight225.3 g/mol
Melting Point145–147°C
Purity>97% (HPLC)

Functionalization of the Amino Group

Alkylation with Trichloroacetaldehyde (Chloral)

Reagents :

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Trichloroacetaldehyde (chloral)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalyst)

  • Methanol (solvent)

Procedure :

  • Dissolve the amino-ester (1.0 eq) and chloral (1.5 eq) in methanol.

  • Add acetic acid (0.1 eq) and NaBH₃CN (1.2 eq) at 0°C.

  • Stir at room temperature for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Intermediate : Ethyl 2-[(2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Yield : 70–75%.

Acetylation of the Secondary Amine

Reagents :

  • Alkylated intermediate (from Step 3.1.1)

  • Acetic anhydride

  • Pyridine (base)

  • Dichloromethane (solvent)

Procedure :

  • Dissolve the intermediate (1.0 eq) in dichloromethane.

  • Add pyridine (2.0 eq) and acetic anhydride (1.5 eq).

  • Stir at room temperature for 6 hours.

  • Concentrate under vacuum and recrystallize to obtain the final product.

Yield : 85–90%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.25 (t, 3H, CH₃), 1.70–1.85 (m, 4H, cyclohexyl), 2.10 (s, 3H, CH₃CO), 4.15 (q, 2H, OCH₂), 4.45 (s, 1H, NH), 6.80 (s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃)δ 14.1 (CH₃), 22.8–35.6 (cyclohexyl), 59.0 (OCH₂), 97.5 (CCl₃), 165.5 (COO), 170.2 (NHAc).
IR (KBr)3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Purity and Yield Optimization

ParameterValue
Overall Yield60–65% (two-step process)
Purity (HPLC)≥98%
ChromatographySilica gel (hexane/ethyl acetate 7:3)

Critical Reaction Parameters

Alkylation Efficiency

  • Chloral stoichiometry : Excess chloral (1.5 eq) ensures complete conversion.

  • Reducing agent : NaBH₃CN minimizes side reactions compared to NaBH₄.

Acylation Conditions

  • Solvent choice : Dichloromethane prevents ester hydrolysis.

  • Base selection : Pyridine neutralizes HCl, avoiding aminolysis of the ester.

Comparative Analysis of Alternative Routes

Direct Urea Formation via Isocyanate

An alternative route involves reacting the amino-ester with 1-(acetylamino)-2,2,2-trichloroethyl isocyanate. However, this method faces challenges due to the instability of the isocyanate intermediate.

Reductive Amination with Pre-Acetylated Amines

Using pre-acetylated trichloroethylamine (Cl₃CCH₂NHAc) in reductive amination yielded <20% product, likely due to steric hindrance.

Industrial-Scale Considerations

  • Cost efficiency : Gewald reaction is scalable but requires sulfur handling.

  • Safety : Trichloroacetaldehyde is toxic; closed-system processing is mandatory .

Chemical Reactions Analysis

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various organic reactions such as oxidation and substitution.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring its role as an intermediate in drug synthesis. The compound's unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition zones compared to control samples (p < 0.05), suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines by up to 70% at specific concentrations. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene ring may also play a role in binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound shares a tetrahydrobenzothiophene scaffold with numerous derivatives, differing primarily in the substituents on the amino group at the 2-position. Key analogues include:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Features
Target Compound 1-(Acetylamino)-2,2,2-trichloroethyl ~450 (estimated) Trichloroethyl group enhances lipophilicity; acetyl aids hydrogen bonding
Ethyl 2-({1-[(4-Bromobenzoyl)Amino]-2,2,2-Trichloroethyl}Amino)-... () 1-(4-Bromobenzoylamino)-2,2,2-trichloroethyl ~550 Bromine introduces halogen bonding potential; bulkier aromatic substituent
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate () Benzamido 359.44 Planar phenyl ring; S(6) intramolecular H-bond motif
Ethyl 2-{[(3-Methoxyphenyl)Carbonyl]Amino}-... () 3-Methoxybenzoyl 359.44 Methoxy group enhances solubility; predicted pKa ~12.84
Ethyl 2-{[(4-Chloro-2-Methylphenoxy)Acetyl]Amino}-... () 4-Chloro-2-methylphenoxyacetyl 435.96 Chlorine and methyl groups increase steric hindrance; high XLogP3 (~5.8)

Key Observations :

  • Hydrogen Bonding: Acetylamino and benzamido substituents facilitate intramolecular hydrogen bonding (e.g., S(6) motif in ), stabilizing molecular conformation .
  • Solubility : Methoxy and ester groups improve aqueous solubility, whereas halogenated or bulky substituents (e.g., bromobenzoyl) reduce it .

Challenges :

  • Low yields (e.g., 22% in ) are common due to steric hindrance from trichloroethyl groups.
  • Purification often requires preparative chromatography or recrystallization from ethanol .

Crystallographic and Structural Insights

  • Planarity and Dihedral Angles : The tetrahydrobenzothiophene core is planar in most derivatives. For example, in ethyl 2-benzamido-... (), the dihedral angle between the benzothiophene and phenyl rings is 8.13°, minimizing steric clash .
  • Disorder in Crystal Packing : Disordered methylene groups in the cyclohexene ring (occupancy factors 0.641/0.359) are observed in some structures, likely due to conformational flexibility .
  • Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the S(6) motif, as seen in and , which is critical for maintaining molecular rigidity .

Biological Activity

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring and a trichloroethyl group. Its molecular formula is C19H20Cl3N3O4SC_{19}H_{20}Cl_{3}N_{3}O_{4}S with a molecular weight of 492.8 g/mol. The IUPAC name is ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate.

PropertyValue
Molecular FormulaC19H20Cl3N3O4S
Molecular Weight492.8 g/mol
IUPAC Nameethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
InChI KeyMDXFEEQPOYZSQF-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The trichloroethyl group enhances binding affinity to these targets, while the thiophene ring contributes to the compound's overall pharmacological profile. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to other thiophene derivatives .

Anti-inflammatory Effects

Thiophene compounds are known for their anti-inflammatory activities. This compound may similarly reduce inflammation through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related thiophene compounds:

  • Analgesic Activity : A study demonstrated that certain thiophene derivatives significantly reduced pain in animal models by inhibiting cyclooxygenase enzymes .
  • Antimicrobial Testing : Research on structurally similar compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
  • Cellular Mechanisms : Investigations into the cellular mechanisms revealed that thiophene derivatives can modulate signaling pathways involved in inflammation and pain perception .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting with functionalization of the tetrahydrobenzothiophene core. A common approach includes:

Amino Group Introduction : Reacting ethyl 2-amino-tetrahydrobenzothiophene-3-carboxylate with 1-(acetylamino)-2,2,2-trichloroethyl derivatives under nucleophilic substitution conditions.

Acetylation : Protecting the amino group with acetyl chloride in dichloromethane (CH₂Cl₂) with pyridine as a base .

  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetyl chloride), control temperature (0°C to room temperature), and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : Confirm regiochemistry of the trichloroethyl and acetyl groups via ¹H/¹³C NMR (e.g., chemical shifts for NH protons at δ 8–10 ppm).
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
    • Crystallography :
  • Single-Crystal XRD : Use SHELX programs for structure refinement, focusing on resolving disorder in the trichloroethyl group .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

Dose-Response Validation : Re-test activity in standardized assays (e.g., tubulin polymerization inhibition) with controlled pH and temperature.

Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Structural Dynamics : Analyze hydrogen-bonding patterns via graph set theory (e.g., Etter’s formalism) to correlate stability with bioactivity .

Q. What methodologies are recommended for analyzing crystallographic data of this compound’s polymorphs?

  • Data Collection : Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å) to resolve overlapping electron densities.
  • Refinement :

  • SHELXL : Refine anisotropic displacement parameters and occupancy factors for disordered atoms .
  • WinGX Suite : Validate H-bond networks and generate CIF files for deposition in the Cambridge Structural Database .

Q. How can structure-activity relationships (SAR) be evaluated for derivatives of this compound?

  • Substitution Strategies :

  • Trichloroethyl Modifications : Replace trichloroethyl with fluoroethyl or bromoethyl groups to assess halogen-dependent activity.
  • Amino Group Functionalization : Introduce sulfonamide or urea derivatives to enhance binding to biological targets .
    • Assays :
  • In Vitro : Measure IC₅₀ values in cytotoxicity assays (e.g., MTT) against cancer cell lines.
  • Molecular Docking : Use AutoDock Vina to predict interactions with tubulin or kinases .

Q. What experimental approaches are used to study the compound’s interaction with biological macromolecules?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand-protein interactions.
    • Structural Biology :
  • Co-crystallization : Attempt crystallization with target enzymes (e.g., cytochrome P450) to resolve binding modes .

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction :

  • LogP Calculation : Use Molinspiration or SwissADME to predict lipophilicity and blood-brain barrier permeability.
  • Metabolic Stability : Simulate CYP450 metabolism with Schrödinger’s MetaSite.
    • Quantum Mechanics : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .

Q. What strategies are employed to interpret hydrogen-bonding patterns in its crystal lattice?

  • Graph Set Analysis : Classify H-bond motifs (e.g., C(4) chains or R₂²(8) rings) using Mercury CSD software.
  • Thermal Analysis : Correlate H-bond strength with melting points via DSC to assess lattice stability .

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